

An In-depth Technical Guide to 1,8-Diaminonaphthalene: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,8-Diaminonaphthalene**

Cat. No.: **B057835**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diaminonaphthalene (DAN), a bicyclic aromatic amine, is a pivotal building block in organic synthesis.^[1] Its unique structure, featuring two amino groups in the peri-position of the naphthalene core, imparts distinct chemical properties that have led to its widespread use in the synthesis of a variety of heterocyclic compounds, dyes, and advanced materials.^{[2][3]} This guide provides a comprehensive overview of the chemical structure, physical and chemical properties, synthesis, and key applications of **1,8-diaminonaphthalene**, with a particular focus on its relevance to medicinal chemistry and drug development.

Chemical Structure and Identification

1,8-Diaminonaphthalene is an organic compound with the chemical formula $C_{10}H_{10}N_2$.^[2] The defining feature of its structure is the presence of two amino groups ($-NH_2$) attached to the 1 and 8 positions of a naphthalene ring. This peri-positioning of the amino groups results in significant steric interaction and influences the molecule's reactivity and basicity.

Table 1: Chemical Identifiers for **1,8-Diaminonaphthalene**

Identifier	Value
IUPAC Name	Naphthalene-1,8-diamine[2]
CAS Number	479-27-6[2]
Molecular Formula	C ₁₀ H ₁₀ N ₂ [2]
Molecular Weight	158.20 g/mol [4]
SMILES	C1=CC2=C(C(=C1)N)C(=CC=C2)N[2]
InChI	1S/C10H10N2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,11-12H2[4]
InChIKey	YFOOEYJGMMJJLS-UHFFFAOYSA-N[4]
Synonyms	1,8-Naphthalenediamine, Deltamin[2]

Physicochemical and Spectroscopic Properties

1,8-Diaminonaphthalene is typically a colorless solid that is prone to darkening upon exposure to air due to oxidation.[2] It is sparingly soluble in water but shows better solubility in organic solvents like methanol and ethanol.

Table 2: Physical and Chemical Properties of **1,8-Diaminonaphthalene**

Property	Value
Appearance	Colorless to off-white or light yellow crystalline powder; darkens in air[2]
Melting Point	60-65 °C (lit.)[4]
Boiling Point	205 °C at 12 mmHg (lit.)[4]
Solubility	Sparingly soluble in water; soluble in methanol[5]

Table 3: Spectroscopic Data for **1,8-Diaminonaphthalene**

Spectroscopic Technique	Key Features
¹ H NMR	Spectral data available[5]
¹³ C NMR	Spectral data available[5]
IR Spectroscopy	Data available, typically showing N-H stretching vibrations.
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z 158[5]

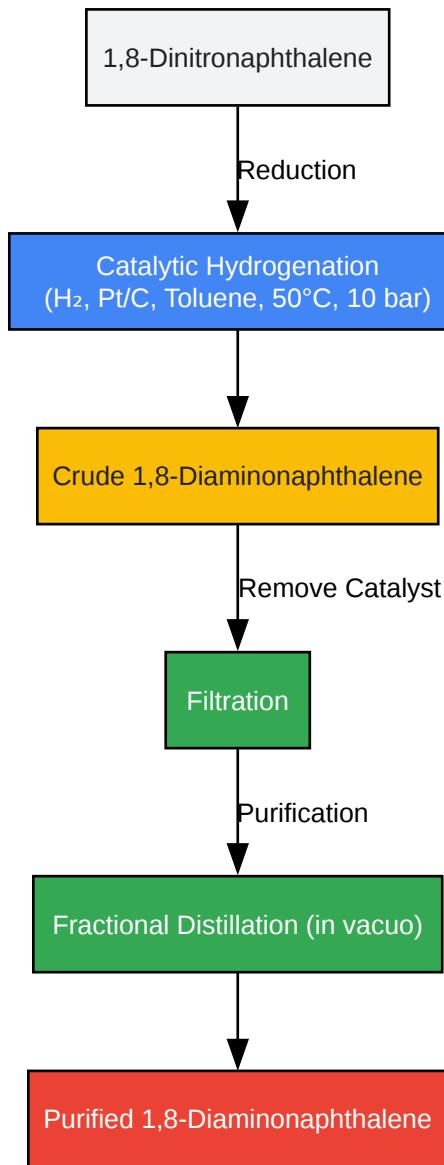
Synthesis and Purification

The primary industrial synthesis of **1,8-diaminonaphthalene** involves the reduction of 1,8-dinitronaphthalene.[2] This precursor is obtained as a mixture of isomers from the nitration of 1-nitronaphthalene.[2]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

A common laboratory-scale synthesis involves the catalytic hydrogenation of 1,8-dinitronaphthalene.

Materials:


- 1,8-dinitronaphthalene
- Toluene
- Platinum on activated charcoal catalyst (1% by weight)
- Hydrogen gas

Procedure:

- In a 0.7-liter stirrer autoclave, a mixture of 88 g of dinitronaphthalene (containing approximately 89.8% 1,8-dinitronaphthalene) and 300 ml of toluene is prepared.[6]
- 4 g of a 1% platinum on activated charcoal catalyst is added to the mixture.[6]

- The mixture is hydrogenated at a temperature of 50°C under a constant hydrogen pressure of 10 bars.[6]
- The reaction is typically complete after 10 hours.[6]
- The reaction solution is then filtered to remove the catalyst.[6]
- The product is purified by fractional distillation in vacuo, with **1,8-diaminonaphthalene** distilling at 140°-142° C at a pressure of 0.2 mm Hg.[6] This method can yield a product with 98-99% purity.[6]

Synthesis of 1,8-Diaminonaphthalene

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis and purification of **1,8-Diaminonaphthalene**.

Experimental Protocol: Purification by Recrystallization

Commercial **1,8-diaminonaphthalene** is often discolored due to oxidation products.^[7]

Recrystallization can be employed for purification.

Materials:

- Crude **1,8-diaminonaphthalene**
- Hexanes or cyclohexane

Procedure:

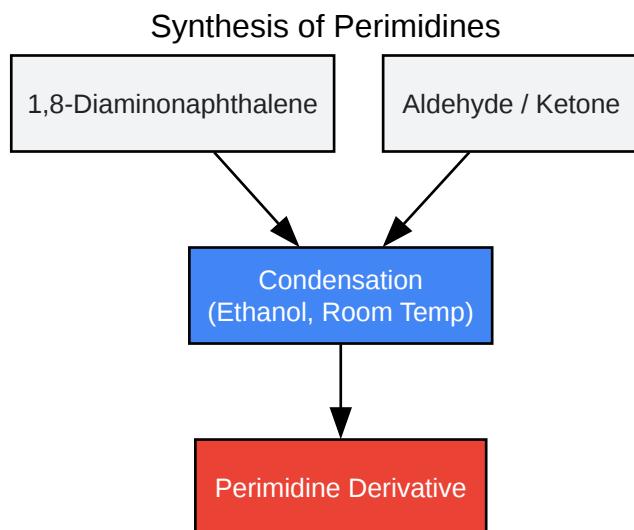
- The crude, often dark-colored, **1,8-diaminonaphthalene** is dissolved in a minimal amount of hot hexanes or cyclohexane.[\[7\]](#)
- Upon heating, the diaminonaphthalene may melt, forming a separate layer from the saturated solvent. Gentle stirring is recommended.[\[7\]](#)
- The hot, saturated solvent layer is filtered to remove insoluble impurities.[\[7\]](#)
- The filtrate is allowed to cool, which will induce the crystallization of faintly pink colored **1,8-diaminonaphthalene**.[\[7\]](#)
- The crystals are collected by filtration.[\[7\]](#)
- The purified compound should be stored in a cool, dark place, preferably in a brown glass bottle wrapped in aluminum foil to prevent decomposition from light exposure.[\[7\]](#)

Chemical Reactivity and Key Reactions

The two amino groups in the peri-position of **1,8-diaminonaphthalene** allow for a range of chemical transformations, making it a valuable precursor for various heterocyclic systems.

Synthesis of Perimidines

A hallmark reaction of **1,8-diaminonaphthalene** is its condensation with aldehydes and ketones to form perimidines.[\[2\]](#) This reaction is often catalyzed by acids.


Materials:

- **1,8-Diaminonaphthalene**
- An appropriate aldehyde or ketone

- Ethanol

Procedure:

- To a solution of **1,8-diaminonaphthalene** (0.01 mole) in ethanol, add the desired aldehyde or ketone (0.01 mole).[5]
- The reaction mixture is stirred at room temperature for 40-48 hours.[5]
- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
- Upon completion, the reaction mixture is cooled.[5]
- The solid product that precipitates is collected by filtration, dried, and can be further purified by recrystallization from a suitable solvent.[5]

[Click to download full resolution via product page](#)

General reaction scheme for the synthesis of perimidine derivatives.

Synthesis of 1,8-Bis(dimethylamino)naphthalene ("Proton Sponge")

1,8-Diaminonaphthalene is the precursor to the well-known non-nucleophilic base, 1,8-bis(dimethylamino)naphthalene, often referred to by the trade name "Proton Sponge".^[2]

Applications in Drug Development and Medicinal Chemistry

1,8-Diaminonaphthalene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.^{[1][8]} The perimidine scaffold, readily accessible from **1,8-diaminonaphthalene**, is of particular interest.

Derivatives of **1,8-diaminonaphthalene**, especially perimidines, have been investigated for a wide range of therapeutic applications. These compounds have shown potential as:

- Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.^{[9][10]}
- Antitumor agents: Some perimidine derivatives have demonstrated cytotoxic effects against cancer cell lines.^{[11][12]}
- Anti-inflammatory agents: Indicating potential for treating inflammatory conditions.^[9]
- Antiulcer agents: Certain derivatives have been proposed as effective antiulcer treatments.
^[11]
- Neurotropic agents: Some compounds have shown activity as stimulants or depressants of the central nervous system.^[11]

While specific signaling pathways for these activities are diverse and compound-dependent, the ability of the planar perimidine ring system to intercalate with DNA is one proposed mechanism for its antitumor effects.^[12] Furthermore, these compounds can act as inhibitors of key enzymes such as DNA gyrase and topoisomerase IV, which is relevant to their antimicrobial properties.^[13]

Other Applications

Beyond its role in medicinal chemistry, **1,8-diaminonaphthalene** is a crucial intermediate in several industrial applications:

- Dyes and Pigments: It is a precursor to commercial pigments, such as Solvent Orange 60, which is formed from the reaction of **1,8-diaminonaphthalene** with phthalic anhydride.[2]
- Agrochemicals: It is used in the synthesis of some pesticides, herbicides, and fungicides.[3]
- Advanced Materials: Its derivatives are used in the production of high-performance polyimide resins and materials for organic electronics.[3]
- Chemosensors: **1,8-Diaminonaphthalene** itself has been shown to be an effective chemosensor for the detection of reactive carbonyl species.[14]

Safety and Handling

1,8-Diaminonaphthalene is harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[9] It is also a potential skin sensitizer.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[9]

Conclusion

1,8-Diaminonaphthalene is a versatile and valuable chemical intermediate with a rich chemistry stemming from its unique peri-diamino-substituted naphthalene structure. Its importance is well-established in the synthesis of dyes, pigments, and the "proton sponge." Furthermore, its role as a scaffold for generating biologically active molecules, particularly perimidines, makes it a compound of significant interest for researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is crucial for harnessing its full potential in these and other emerging applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 1,8-Diaminonaphthalene - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbino.com]
- 4. 1,8-二氨基萘 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Review on Perimidines: A synthetic Pathways Approach – Material Science Research India [materialsceiencejournal.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. research.snu.edu.in [research.snu.edu.in]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,8-Diaminonaphthalene: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057835#1-8-diaminonaphthalene-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com